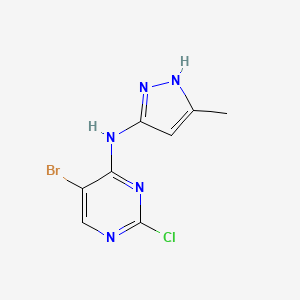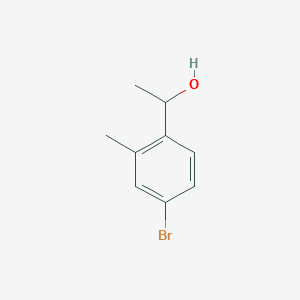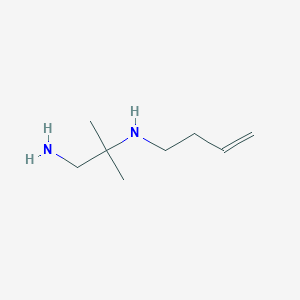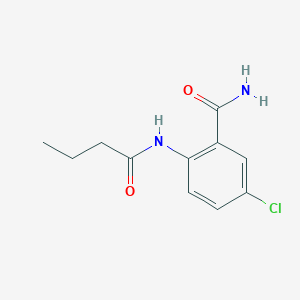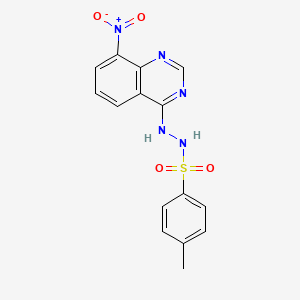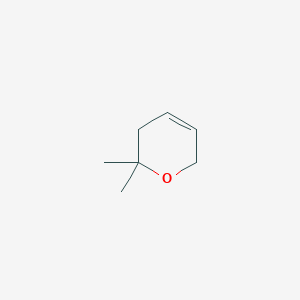
6,6-dimethyl-2,5-dihydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C7H12O. It is a heterocyclic compound featuring a six-membered ring with one oxygen atom and two methyl groups attached to the second carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in producing the desired heterocyclic structure. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of 6,6-dimethyl-2,5-dihydropyran can be achieved through the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for large-scale production, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The methyl groups and the oxygen atom in the ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various oxygenated and reduced derivatives, which can be further utilized in organic synthesis and industrial applications.
Applications De Recherche Scientifique
2,2-Dimethyl-3,6-dihydro-2H-pyran has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6,6-dimethyl-2,5-dihydropyran involves its ability to participate in various chemical reactions due to the presence of the oxygen atom and the methyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydro-2H-pyran: This compound is similar in structure but lacks the two methyl groups at the second carbon atom.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl): This compound has a similar pyran ring structure with different substituents.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl: Another related compound with a similar ring structure but different functional groups.
Uniqueness
The uniqueness of 6,6-dimethyl-2,5-dihydropyran lies in its stability and versatility in chemical reactions. The presence of the two methyl groups at the second carbon atom enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
6,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8-7/h3-4H,5-6H2,1-2H3 |
Clé InChI |
XGHIDMPJYHSIGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one](/img/structure/B8522036.png)
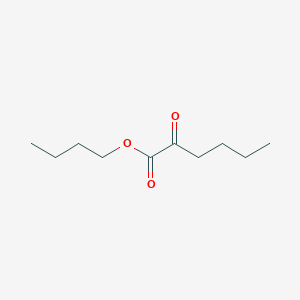

![ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8522055.png)
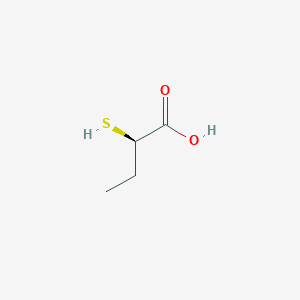


![3-iodo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8522081.png)
![Thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B8522092.png)
